1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a versatile chemical compound used in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]glycyl-4-piperidinecarboxamide
- 3-Methyl-1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the sulfonyl and trifluoromethyl groups in this compound contributes to its distinct properties and potential uses.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-14-5-7-18(8-6-14)29(27,28)25-11-9-15(10-12-25)19(26)24-17-4-2-3-16(13-17)20(21,22)23/h2-8,13,15H,9-12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAAWWMGYJNFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.